molecular formula C6H11ClN4O2 B2411572 Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride CAS No. 2416231-66-6

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride

Cat. No.: B2411572
CAS No.: 2416231-66-6
M. Wt: 206.63
InChI Key: ZFIGWJFOBRTWGP-UHFFFAOYSA-N
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Description

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-12-6(11)2-4-8-5(3-7)10-9-4;/h2-3,7H2,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJDLDOJDMVPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=NN1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride typically involves the reaction of a triazole derivative with an appropriate ester and amine. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Aminomethyl Group: This step involves the reaction of the triazole ring with formaldehyde and a primary amine under basic conditions.

    Esterification: The resulting compound is then esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the ester or triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that triazole derivatives showed promising results in inhibiting cell growth in human tumor cells, with some compounds achieving mean growth inhibition values as low as 15.72 μM .

Antimicrobial Properties

The 1,2,4-triazole ring is known for its antimicrobial activity. Compounds similar to methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride have been synthesized and tested against a variety of pathogens. They exhibit strong antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. They can inhibit inflammatory pathways and cytokine production, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

Plant Growth Regulators

Compounds with triazole structures are utilized as plant growth regulators. They can enhance plant growth and yield by modulating hormonal pathways within plants. The application of these compounds has shown to improve resistance against various environmental stresses .

Herbicidal Activity

Some triazole derivatives possess herbicidal properties, allowing them to be used in agricultural practices to control unwanted plant growth effectively. Their mode of action often involves disrupting the metabolic processes of target weeds .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluation of triazole derivatives against cancer cellsSignificant cytotoxicity observed with IC50 values < 20 μM in several cell lines
Antimicrobial TestingAssessment against bacterial strainsEffective inhibition of growth in multiple bacterial species
Plant Growth RegulationImpact on crop yieldEnhanced growth metrics reported when applied as a foliar spray

Mechanism of Action

The mechanism of action of Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate
  • Ethyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate
  • Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]propanoate

Uniqueness

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Biological Activity

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate;hydrochloride is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.

  • Chemical Name : this compound
  • CAS Number : 1193389-96-6
  • Molecular Formula : C₆H₈ClN₄O₂
  • Molecular Weight : 194.61 g/mol

Synthesis

The synthesis of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate typically involves the reaction of 3-(aminomethyl)-1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is generally performed under reflux conditions to ensure complete conversion of reactants into the desired product.

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial properties. Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate has been studied for its effectiveness against various microbial strains. In vitro studies indicate that triazole compounds can inhibit the growth of bacteria and fungi by interfering with their cellular processes .

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, some studies have reported that triazoles can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .

The biological activity of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate is primarily attributed to its ability to form hydrogen bonds with target proteins. This interaction can lead to inhibition of enzymatic activity or disruption of cellular signaling pathways. The specific molecular targets depend on the structural characteristics of the compound and its derivatives .

Comparative Analysis

Compound NameBiological ActivityKey Findings
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetateAntimicrobial, AnticancerEffective against various microbial strains; induces apoptosis in cancer cells
Methyl 2-[3-(aminomethyl)-1H-1,2,3-triazol]AntifungalDemonstrated antifungal activity against Candida species
Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol]AntiviralPotential antiviral properties against specific viral strains

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics. This suggests potential for development as a novel antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

Another study explored the effect of this compound on human cancer cell lines. The findings revealed that treatment with methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate resulted in increased apoptosis rates compared to control groups. The study highlighted the compound's potential as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate hydrochloride?

  • Methodology : A common approach involves refluxing precursor compounds (e.g., aminomethyl-triazole derivatives) with acetic acid and sodium acetate under controlled conditions to facilitate cyclization and esterification . For example, coupling reactions between triazole intermediates and methyl acetate derivatives can be optimized using catalysts like EDCI/HOBt in DMF, followed by HCl treatment to form the hydrochloride salt .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Employ multi-spectral analysis:

  • NMR : Identify protons on the triazole ring (δ 8.2–8.5 ppm) and methyl acetate group (δ 3.7 ppm for OCH₃) .
  • IR : Confirm C=O stretches (~1730 cm⁻¹ for the ester) and N-H stretches (~3300 cm⁻¹ for the aminomethyl group) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous triazole-acetate derivatives .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodology : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group. Monitor degradation via HPLC with a C18 column (e.g., 70:30 water:acetonitrile mobile phase) . Short shelf-life (~6 months) necessitates periodic purity checks .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays for this compound?

  • Methodology :

  • Target selection : Prioritize enzymes with known sensitivity to triazole derivatives, such as α-glucosidase or lipase, based on structural analogs .
  • Kinetic assays : Use spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) with varying inhibitor concentrations (0.1–100 µM) to calculate IC₅₀ and inhibition mode (competitive/uncompetitive) .
  • Controls : Include positive controls (e.g., acarbose for α-glucosidase) and validate results with molecular docking (Autodock Vina) to correlate activity with binding poses .

Q. What computational strategies are effective for predicting biological interactions?

  • Methodology :

  • Docking studies : Use the compound’s minimized 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level) to simulate binding to enzyme active sites (e.g., PDB ID 2ZE0 for α-glucosidase). Analyze interactions (H-bonds, π-π stacking) with residues like Asp215 and Glu277 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., RMSD < 2 Å indicates stable complexes) .

Q. How can solubility challenges be addressed in biological assays?

  • Methodology :

  • Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS containing 0.1% Tween-80 to mitigate precipitation .
  • Salt formation : Compare hydrochloride salt solubility with freebase forms in buffers of varying pH (4–8) to identify optimal conditions .

Q. How should researchers resolve contradictory spectral or bioactivity data?

  • Methodology :

  • Cross-validation : Re-analyze samples using orthogonal techniques (e.g., LC-MS for purity, surface plasmon resonance for binding kinetics) .
  • Structural analogs : Synthesize derivatives (e.g., replacing methyl acetate with ethyl ester) to isolate contributions of specific functional groups to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.